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4,4'-Sulfinyldipyridine

Cat. No.: B12503629
M. Wt: 204.25 g/mol
InChI Key: PKCHJDXOCJKGGQ-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Research Pertaining to Pyridine-Based Ligands and Sulfur-Containing Heterocycles

The journey to understanding 4,4'-Sulfinyldipyridine is rooted in the extensive history of pyridine-based ligands and sulfur-containing heterocycles. Pyridine (B92270) and its derivatives have been fundamental building blocks in coordination chemistry since the late 19th and early 20th centuries. nih.govresearchgate.net The discovery of 2,2'-bipyridine (B1663995) in 1888 marked a significant milestone, establishing a class of bidentate ligands that would become ubiquitous in the development of metal complexes. nih.gov Early research focused on the synthesis and characterization of these ligands and their coordination compounds, laying the groundwork for more complex designs. nih.gov

Simultaneously, the field of sulfur-containing heterocycles has been an active area of research due to the diverse biological and electronic properties these compounds exhibit. sioc-journal.cnrug.nlnih.gov The introduction of sulfur atoms into heterocyclic rings can significantly influence the molecule's reactivity, coordination ability, and potential for applications in medicinal chemistry and materials science. nih.govfrontiersin.org The development of synthetic methods to create C-S bonds has been a key focus, enabling the construction of a wide array of sulfur-containing heterocyclic compounds. sioc-journal.cnresearchgate.net

Evolution of Academic Interest in Bridging Ligands and their Role in Coordination and Supramolecular Chemistry

The academic fascination with bridging ligands, which can link two or more metal centers, has grown substantially over the past few decades. royalsocietypublishing.org These ligands are crucial in the construction of coordination polymers and metal-organic frameworks (MOFs), which are crystalline materials with highly ordered structures. nih.govelsevierpure.comwikipedia.org The ability to design and synthesize bridging ligands with specific geometries and functionalities allows for the rational design of materials with tailored properties, such as porosity for gas storage, and unique magnetic or optical characteristics. nih.govelsevierpure.comwikipedia.org

The evolution of this field can be traced from early work on simple coordination polymers to the sophisticated design of multi-dimensional MOFs. royalsocietypublishing.org The modular nature of these systems, combining metal ions with organic bridging ligands, provides a powerful platform for creating functional materials. royalsocietypublishing.orgnih.gov The sulfoxide (B87167) group, as a bridging unit, is of particular interest due to its ability to coordinate to metal centers through either the sulfur or oxygen atom, offering flexibility in the resulting coordination geometries. researchgate.netfu-berlin.de

Current Research Landscape and Emerging Opportunities for this compound

Current research on this compound and related dipyridyl sulfoxide ligands is focused on their application in the development of novel coordination complexes and materials with interesting photophysical and electronic properties. dntb.gov.uaacs.orgacs.org For instance, copper(I) complexes incorporating sulfoxide-bridged dipyridyl ligands have been shown to exhibit thermochromic solid-state emission, a property that is highly dependent on the ligand structure. acs.org This highlights the potential for fine-tuning the material's properties through subtle changes to the ligand.

Furthermore, rhenium(I) complexes with sulfur-bridged dipyridyl ligands, including the sulfoxide variant, display tunable emission energies, which can be modulated by altering the oxidation state of the sulfur bridge. acs.org This tunability is a significant advantage for the development of new luminescent materials for applications in sensing and optoelectronics. The ability of the sulfoxide group to act as a versatile coordinating moiety continues to be explored in the design of new catalysts and functional materials. researchgate.netfu-berlin.dersc.org

Scope and Academic Relevance of the Research Review on this compound

This review aims to provide a comprehensive overview of the chemical compound this compound, situated within the broader context of pyridine-based ligands and sulfur-containing heterocycles. By examining its historical underpinnings, the evolution of related chemical fields, and its current research trajectory, this article seeks to highlight the academic relevance and future potential of this intriguing molecule. The synthesis, structural characterization, and coordination chemistry of this compound and its derivatives are central to this discussion, providing a foundation for future research and development in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2OS B12503629 4,4'-Sulfinyldipyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4-pyridin-4-ylsulfinylpyridine

InChI

InChI=1S/C10H8N2OS/c13-14(9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-8H

InChI Key

PKCHJDXOCJKGGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1S(=O)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,4 Sulfinyldipyridine

Strategies for the De Novo Synthesis of 4,4'-Sulfinyldipyridine

The de novo synthesis of this compound primarily involves the formation of the diaryl sulfoxide (B87167) structure. This is most commonly achieved through the oxidation of a pre-formed sulfide (B99878) precursor or via modern cross-coupling techniques.

The most direct pathway to this compound involves the oxidation of its corresponding sulfide, 4,4'-thiodipyridine. The selection of this precursor is strategic due to its accessibility. The synthesis of 4,4'-thiodipyridine can be accomplished through nucleophilic substitution reactions, for instance, by reacting a 4-halopyridine derivative with a sulfur source like potassium hydrogen sulfide google.com.

Once the 4,4'-thiodipyridine precursor is obtained, the central transformation is the oxidation of the sulfide to a sulfoxide. Optimization of this pathway involves selecting an appropriate oxidizing agent and controlling the reaction conditions to prevent over-oxidation to the corresponding sulfone, 4,4'-sulfonyldipyridine. Common reagents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). Careful stoichiometric control of the oxidant is crucial for maximizing the yield of the desired sulfoxide.

Modern synthetic chemistry offers advanced methodologies for both sulfur oxidation and the formation of the pyridine-sulfur bond. While classical oxidation methods are effective, newer catalytic systems are being developed to enhance selectivity and efficiency.

An alternative to the oxidation pathway is the use of palladium-catalyzed cross-coupling reactions to construct the diaryl sulfoxide skeleton. This approach utilizes pyridine (B92270) sulfinates as nucleophilic coupling partners with aryl halides. nih.govtcichemicals.com For the synthesis of this compound, this could involve the coupling of a 4-halopyridine with a pyridine-4-sulfinate. This method is notable for its functional group tolerance and broad scope. nih.gov The table below illustrates the versatility of pyridine sulfinates in palladium-catalyzed cross-coupling reactions with various aryl halides, a strategy applicable to the synthesis of this compound. nih.gov

Pyridine SulfinateAryl Halide Coupling PartnerProductYield (%)
Sodium pyridine-3-sulfinate4-Bromotoluene3-(p-Tolylsulfonyl)pyridine85
Sodium pyridine-3-sulfinate4-Bromoanisole3-((4-Methoxyphenyl)sulfonyl)pyridine81
Sodium pyridine-3-sulfinate1-Bromo-4-(trifluoromethyl)benzene3-((4-(Trifluoromethyl)phenyl)sulfonyl)pyridine86
Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-Tolylsulfonyl)pyridine80
Sodium pyridine-4-sulfinate4-Bromobenzonitrile4-((4-Cyanophenyl)sulfonyl)pyridine75
nih.gov

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds like pyridines. ijarsct.co.innih.gov For the synthesis of this compound, these approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key green methodologies applicable to this synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technique can be applied to both the precursor synthesis and the final oxidation step.

Solvent-Free Reactions: Performing reactions without a solvent, or in a solid-state, minimizes the environmental impact associated with solvent use and disposal. mdpi.com Mechanochemical grinding is one such solvent-free technique that has been successfully used for synthesizing N-substituted amines and could be adapted for pyridine derivative synthesis. mdpi.com

Use of Greener Oxidants: Employing environmentally benign oxidizing agents, such as hydrogen peroxide (which yields water as a byproduct), is preferable to reagents that produce hazardous waste.

Catalytic Methods: The development of efficient catalysts for both C-S bond formation and sulfide oxidation can reduce the need for stoichiometric reagents, thereby minimizing waste. ijarsct.co.in

The following table compares the efficiency of microwave-assisted synthesis versus conventional heating for the preparation of certain pyridine derivatives, highlighting the advantages of this green chemistry tool. nih.gov

CompoundMicrowave (MW) MethodConventional Method
Yield (%)Time (min)Yield (%)Time (h)
5a937846
5b947838
5c905739
nih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound molecule offers multiple sites for further chemical modification, including the pyridine rings and the sulfinyl group itself. Strategic functionalization allows for the synthesis of a diverse range of derivatives.

Regioselective functionalization of the pyridine rings is a key challenge due to the electron-deficient nature of the heterocycle. However, the sulfoxide group can act as a directing group in C-H functionalization reactions, potentially facilitating substitution at the positions ortho to the carbon-sulfur bond (i.e., the 3, 3', 5, and 5' positions). researchgate.net Methods for direct C-H functionalization of pyridines, often involving activation of the pyridine ring, represent an attractive and atom-economical approach for modification. researchgate.netchemrxiv.org

The sulfinyl moiety itself is a key functional group that can undergo two primary transformations:

Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone, 4,4'-sulfonyldipyridine, using stronger oxidizing conditions or an excess of the oxidizing agent.

Reduction: The sulfoxide can be reduced back to the sulfide, 4,4'-thiodipyridine.

These transformations allow for the interconversion between the three oxidation states of the sulfur linkage, providing access to a family of related dipyridyl compounds.

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched chiral sulfoxides is of significant interest, as these compounds are valuable in asymmetric synthesis and as potential pharmacophores. nih.govnih.gov

The primary strategies for obtaining chiral derivatives of this compound involve stereoselective synthesis:

Asymmetric Oxidation of a Prochiral Precursor: This is the most common and direct method. It involves the oxidation of the prochiral sulfide, 4,4'-thiodipyridine, using a chiral oxidizing agent or a catalytic system composed of a metal, a chiral ligand, and a stoichiometric achiral oxidant. nih.gov Various chiral reagents and catalysts have been developed that can achieve high levels of enantioselectivity in the oxidation of sulfides to sulfoxides. nih.govnih.gov

Diastereoselective Oxidation: If the precursor already contains a chiral center, the oxidation of the sulfur atom can be influenced by this existing stereocenter, leading to a diastereoselective reaction. nih.gov

Kinetic Resolution: A racemic mixture of this compound could potentially be resolved through a reaction that selectively consumes one enantiomer faster than the other.

These methods provide access to optically active sulfinyl compounds, which are crucial for applications in asymmetric catalysis and medicinal chemistry. nih.govnih.gov

Covalent Grafting and Immobilization Techniques for this compound

The covalent grafting and immobilization of pyridine-containing ligands onto solid supports is a significant area of research, enabling the development of heterogeneous catalysts, functionalized materials, and analytical tools. While specific studies detailing the covalent grafting and immobilization of this compound are not extensively documented in publicly available literature, methodologies applied to analogous pyridine and bipyridine compounds can provide insights into potential strategies.

One common approach for immobilizing pyridine-based ligands involves functionalizing the pyridine ring to introduce a reactive group that can form a covalent bond with a solid support, such as silica (B1680970) or a polymer resin. For instance, chiral pyridinebis(oxazoline) (pybox) ligands have been successfully immobilized on silica by first preparing a 4-chloropybox intermediate. This intermediate can then be reacted with molecules like p-hydroxybenzaldehyde or p-aminophenol to introduce aldehyde or amino groups, respectively. These functional groups can subsequently be linked to spacers containing triethoxysilyl groups for grafting onto silica surfaces. nih.gov This strategy, which targets the 4-position of the pyridine ring, could theoretically be adapted for this compound, provided a suitable functionalization method for one of the pyridine rings can be developed without disrupting the sulfinyl bridge.

Another established method for covalently attaching pyridine-type molecules to surfaces is through the electrochemical reduction of in situ generated diazonium salts. researchgate.net This technique has been used to bond pyridine, quinoline, and phenanthroline molecules to glassy carbon electrodes. researchgate.net The process involves the formation of aromatic radicals that react with the surface to create stable covalent bonds. researchgate.net Applying this to an amino-derivative of this compound could be a viable route for its immobilization on carbon-based materials.

Coordination polymers offer another avenue for immobilization. Ligands such as 4,4'-bipyridine (B149096) are known to form one-dimensional coordination polymers with metal ions like nickel(II). nih.gov These polymeric structures effectively immobilize the bipyridine units within a crystalline framework. Given the structural similarity, this compound could potentially be used as a ligand to form similar coordination polymers, thereby achieving immobilization.

The table below summarizes potential immobilization strategies for this compound based on methodologies used for analogous compounds.

Table 1: Potential Immobilization Strategies for this compound

StrategySupport MaterialReactive Group on LigandLinkage TypeReference for Analogy
Silyl Group GraftingSilica, GlassTriethoxysilylSi-O-Si nih.gov
Diazonium Salt ReductionCarbon SurfacesDiazonium SaltC-C researchgate.net
Coordination PolymerizationMetal CentersPyridyl NitrogenCoordinate Bond nih.gov

Analytical Derivatization Protocols for Enhanced Spectroscopic Characterization

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The goal is often to improve volatility, thermal stability, chromatographic separation, or detection sensitivity. youtube.comjfda-online.com Specific derivatization protocols for this compound are not well-documented, but general strategies for related functional groups can be considered.

Strategies for Improved Volatility and Detectability in Chromatographic Methods

For gas chromatography, analytes must be volatile and thermally stable. Compounds with polar functional groups, like sulfoxides, can exhibit poor chromatographic behavior, including peak tailing and low volatility. scribd.com Chemical derivatization is often employed to address these issues.

A primary strategy for compounds with active hydrogens (e.g., in hydroxyl or amine groups) is silylation , which involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reduces polarity and hydrogen bonding, thereby increasing volatility. gcms.cz While this compound itself does not have active hydrogens, if it were functionalized with such groups, silylation would be a relevant technique.

For the sulfoxide group itself, derivatization is less common for GC analysis. The focus would more likely be on optimizing GC conditions or using a more suitable technique like LC. However, if derivatization were necessary, it might involve chemical reduction of the sulfoxide to the more volatile sulfide, although this would alter the original structure and might not be suitable for all analytical goals.

For liquid chromatography, derivatization is often performed to enhance the response of a detector, such as a UV-Vis or fluorescence detector, or to improve ionization efficiency for mass spectrometry. For pyridine-containing compounds, derivatization can introduce a chromophore or fluorophore to enhance spectroscopic detection.

Coordination Chemistry and Metal Complexation of 4,4 Sulfinyldipyridine Ligands

Ligand Design Principles and Versatile Coordination Modes of 4,4'-Sulfinyldipyridine

The design of this compound as a ligand is predicated on combining the well-established coordinating ability of pyridine (B92270) rings with the distinct properties of the sulfinyl group. The nitrogen atoms of the two pyridine rings act as excellent Lewis base donor sites for a wide range of metal ions. The geometric disposition of these donor sites, being at opposite ends of the molecule, predisposes the ligand to act as a linker or bridge between metal centers, a critical feature for the construction of coordination polymers and metal-organic frameworks.

Influence of Electronic and Steric Factors on Metal Coordination

Sterically, the sulfinyl bridge introduces a non-linear and somewhat bulky linkage between the pyridine units. Unlike the relatively free rotation found in 4,4'-bipyridine (B149096), the sulfinyl group imposes a more rigid and angled conformation. This structural constraint can dictate the spatial arrangement of the coordinated metal centers, influencing the topology and dimensionality of the resulting coordination network. The steric hindrance around the coordination sites is generally minimal, allowing for effective binding to various metal centers.

Bridging, Chelating, and Terminal Coordination Architectures

The structural arrangement of this compound, with its two distal nitrogen donors, makes it an ideal bridging ligand . In this mode, each pyridine ring coordinates to a different metal center, effectively linking them together. This is the most common coordination architecture for this type of ligand, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. The length and flexibility of the bridge are crucial in determining the final structure.

While theoretically possible, a chelating coordination mode , where both nitrogen atoms bind to the same metal center, is sterically prohibited for this compound due to the significant distance and rigidity between the donor sites. Such a mode would require the formation of a large and highly strained metallacycle.

A terminal coordination architecture occurs if only one of the two pyridyl nitrogen atoms binds to a metal center, leaving the other uncoordinated. This can happen in situations where the stoichiometry of the reaction favors it or when steric crowding around the metal center prevents the binding of a second ligand.

Role of the Sulfinyl Group in Metal Binding and Geometric Isomerism

The sulfinyl group (S=O) is a key feature of the this compound ligand, offering more than just a structural bridge. The oxygen atom of the sulfinyl group possesses lone pairs of electrons and can act as an additional, albeit weaker, donor site for metal coordination. This potential for S=O···Metal interaction can lead to higher-dimensional structures or influence the geometry around the metal center.

Furthermore, the sulfur atom in the sulfinyl group is a stereocenter, meaning the ligand itself is chiral and can exist as (R) and (S) enantiomers. When this chiral ligand coordinates to a metal center, it can give rise to diastereomeric complexes. This chirality introduces a level of complexity and control, allowing for the potential synthesis of chiral coordination polymers.

The presence of the angled sulfinyl bridge, combined with other ligands in the coordination sphere, can also lead to geometric isomerism (cis-trans isomerism). For example, in an octahedral complex of the type [MA₄L₂] (where L is this compound acting in a terminal mode), the two L ligands can be positioned adjacent (cis) or opposite (trans) to each other, resulting in isomers with different physical and chemical properties.

Synthesis and Structural Elucidation of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The final structure of the complex is influenced by various factors, including the metal-to-ligand molar ratio, the nature of the metal ion and its counter-anion, the solvent system, and the reaction temperature.

Formation of Mono- and Polymetallic Complexes

Monometallic complexes are formed when one or more this compound ligands coordinate to a single metal center, typically in a terminal fashion. These discrete molecules are often used as building blocks for more complex supramolecular structures.

More commonly, the bridging nature of this compound leads to the formation of polymetallic complexes , also known as coordination polymers. In these structures, the ligand systematically links multiple metal centers to create extended networks. The predictable connectivity offered by this ligand makes it a valuable tool in crystal engineering for designing materials with desired topologies and potential applications in areas like catalysis, gas storage, and sensing.

Control of Coordination Number and Geometry in Metal-4,4'-Sulfinyldipyridine Systems

The preferred coordination number and geometry of a metal ion are intrinsic properties that are further influenced by the ligands bound to it. By carefully selecting the metal ion and the reaction conditions, it is possible to control the final architecture of the complex. For instance, metal ions like Ag(I) often favor linear or T-shaped geometries, which can lead to the formation of 1D chains with this compound. In contrast, transition metals like Cu(II) or Co(II) typically adopt square planar or octahedral geometries, which can result in the formation of 2D or 3D networks.

Below is a table summarizing the expected coordination behavior for hypothetical complexes of this compound with various metal ions, based on known principles of coordination chemistry.

Metal IonTypical Coordination NumberCommon GeometryExpected Complex Type with this compound
Ag(I)2, 4Linear, TetrahedralPolymetallic (1D Chain)
Cu(II)4, 6Square Planar, OctahedralPolymetallic (2D Sheet or 3D Framework)
Zn(II)4, 6Tetrahedral, OctahedralPolymetallic (3D Framework)
Cd(II)6, 7Octahedral, Pentagonal BipyramidalPolymetallic (3D Framework)
Co(II)4, 6Tetrahedral, OctahedralPolymetallic (2D Sheet or 3D Framework)
Ni(II)4, 6Square Planar, OctahedralPolymetallic (2D Sheet or 3D Framework)

Supramolecular Assembly of Coordination Polymers with this compound

The construction of coordination polymers is a testament to the principles of supramolecular chemistry, where non-covalent interactions guide the self-assembly of individual components into well-defined, extended structures. In the context of this compound, the pyridine nitrogen atoms act as the primary coordination sites, bridging metal centers to form one-, two-, or three-dimensional networks.

Advanced Spectroscopic and Structural Characterization Techniques for Metal-4,4'-Sulfinyldipyridine Complexes

A comprehensive understanding of the properties of metal-4,4'-sulfinyldipyridine complexes necessitates the use of a suite of advanced characterization techniques. These methods provide detailed insights into the structural arrangement of atoms, the nature of the metal-ligand bonding, and the electronic and magnetic properties of the materials.

X-ray Diffraction Analysis (Single-Crystal and Powder)

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline materials.

Powder X-ray Diffraction (PXRD): When single crystals are not obtainable, PXRD is a valuable technique for characterizing the bulk material. It is used to confirm the phase purity of a synthesized complex, identify crystalline phases, and can be used for structural determination through methods like Rietveld refinement. For coordination polymers of this compound, PXRD is crucial for assessing the crystallinity of the product and for comparing the bulk material to the structure predicted from single-crystal analysis.

TechniqueInformation Obtained
Single-Crystal XRDPrecise bond lengths and angles, coordination geometry, crystal packing, absolute configuration.
Powder XRDPhase identification, assessment of crystallinity, unit cell parameters, structural refinement.

Application of NMR, IR, Raman, UV-Vis, and EPR Spectroscopies

A variety of spectroscopic techniques are employed to probe the electronic and vibrational properties of metal-4,4'-sulfinyldipyridine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides information about the ligand environment upon coordination to a metal center. Chemical shift changes in the pyridine protons and carbons can indicate the extent of electron density transfer between the ligand and the metal.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies are sensitive to the bonding within the this compound ligand and its changes upon coordination. The stretching frequency of the S=O group is a particularly useful diagnostic tool, as its position can shift upon coordination or involvement in hydrogen bonding. Changes in the pyridine ring vibrational modes also provide evidence of metal-ligand bond formation.

UV-Vis Spectroscopy: This technique probes the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can provide insights into the electronic structure and the nature of the metal-ligand interaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, EPR spectroscopy is a powerful tool for studying the electronic environment of the unpaired electrons. It can provide information about the oxidation state and coordination geometry of the metal center.

Spectroscopic TechniqueKey Information Probed
NMR Ligand coordination environment in diamagnetic complexes.
IR & Raman Vibrational modes of the ligand, particularly the S=O stretch, and changes upon coordination.
UV-Vis Electronic transitions (d-d, MLCT, LMCT).
EPR Electronic structure of paramagnetic metal centers.

Electrochemical and Magnetic Characterization of Redox-Active Complexes

When this compound coordinates to redox-active metal centers, the resulting complexes can exhibit interesting electrochemical and magnetic properties.

Electrochemical Characterization: Techniques such as cyclic voltammetry (CV) are used to study the redox behavior of these complexes. CV can determine the formal reduction potentials of the metal center, providing information about the stability of different oxidation states. The electronic influence of the sulfinyl group on the this compound ligand can modulate the redox potentials of the coordinated metal ion.

Magnetic Characterization: For complexes with unpaired electrons, magnetic susceptibility measurements are performed to determine the magnetic properties of the material. These measurements can reveal the nature of the magnetic coupling between metal centers bridged by the this compound ligand, which can be ferromagnetic or antiferromagnetic. The flexibility and electronic nature of the sulfinyl bridge can influence the magnitude of this magnetic exchange.

Characterization TechniqueProperty Investigated
Cyclic Voltammetry Redox potentials and stability of different oxidation states.
Magnetic Susceptibility Magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers.

Catalytic Applications and Mechanistic Investigations of 4,4 Sulfinyldipyridine Based Systems

4,4'-Sulfinyldipyridine in Heterogeneous and Supported Catalysis:

Stability and Recyclability Studies of Supported this compound Catalysts:In the absence of research on supported catalysts of this compound, there are no corresponding studies on their stability, leaching, or recyclability.

While it is possible to speculate on the potential catalytic applications of this compound based on the known reactivity of its constituent functional groups, such a discussion would not be based on direct scientific evidence for this specific compound and would therefore fall outside the required scope of a scientifically accurate article. Further primary research would be necessary to elucidate the catalytic properties of this compound and to provide the data needed to populate the requested detailed structure.

Compound Names Mentioned

As no specific research on the catalytic applications of this compound could be found, a table of compounds as per the article's requirements cannot be generated.

Based on a comprehensive search of available scientific literature, there is currently a lack of specific research data on the catalytic applications and detailed mechanistic investigations of this compound. Consequently, it is not possible to provide an in-depth article on the "Elucidation of Reaction Mechanisms and Catalytic Cycles in this compound Systems" with the specific subsections requested.

The required experimental and computational data for the following sections are not present in the public domain:

Elucidation of Reaction Mechanisms and Catalytic Cycles in this compound Systems

Influence of the Sulfinyl Moiety on Reaction Pathways and Selectivity:Specific research detailing how the electronic and steric properties of the sulfinyl group in this compound direct the course and outcome of catalytic reactions is not documented.

While general information exists on topics such as in-situ spectroscopy in catalysis, the chemistry of sulfinyl groups in other molecules, and mechanistic studies of various pyridine-containing compounds, these findings are not directly applicable to this compound and would not meet the criteria for a scientifically accurate and focused article as per the instructions.

Therefore, the generation of a detailed and evidence-based article on the catalytic mechanisms of this compound is not feasible at this time due to the absence of primary research on the subject.

Computational and Theoretical Investigations on 4,4 Sulfinyldipyridine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 4,4'-Sulfinyldipyridine. These calculations provide a molecular-level picture of electron distribution and energy, which are key determinants of a molecule's chemical properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecular systems. For pyridine (B92270) derivatives, DFT calculations are employed to optimize molecular geometries and predict their electronic properties in both ground and excited states. nih.gov For instance, the B3LYP functional combined with a basis set like 6-31G(d,p) is commonly used for structure optimization. nih.gov

Theoretical studies on related heterocyclic systems have demonstrated that DFT can accurately predict structural and electronic properties. mdpi.com Time-dependent DFT (TD-DFT) is particularly useful for studying excited states and has been successfully applied to elucidate the electronic structures and transition energies of similar compounds. redalyc.org In the study of ruthenium complexes with pyridine-containing ligands, DFT and TD-DFT have been used to characterize the optical properties, identifying metal-to-ligand charge-transfer (MLCT) states that are crucial for understanding their photochemical behavior. nih.gov The calculated excitation energies from TD-DFT often show good agreement with experimental spectroscopic data. redalyc.org

Table 1: Representative DFT Functionals and Basis Sets in Computational Studies of Pyridine Derivatives

Computational Task DFT Functional Basis Set Application
Geometry Optimization B3LYP 6-31G(d,p) Ground state structure of novel pyridine derivatives. nih.gov
Electronic Structure - - Investigation of bonding mechanisms on metal surfaces. mdpi.com
Excited States - - Characterization of optical properties in metal complexes. nih.gov

This table is generated based on methodologies reported for similar compounds and illustrates common computational approaches.

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. mdpi.com In pyridine derivatives, these orbitals are often delocalized over the aromatic rings.

Charge density distribution studies, combining experimental X-ray diffraction with theoretical calculations, reveal the nature of chemical bonds. sci-hub.se For a related compound, 2,2'-dipyridylamine, topological analysis of the electron density has been used to characterize the covalent nature of C-C and C-N bonds and the closed-shell interactions in hydrogen bonds. sci-hub.se Such analyses provide quantitative insights into intramolecular and intermolecular interactions. sci-hub.se The electrostatic potential is another key property that helps in understanding how a molecule will interact with other charged or polar species.

Computational methods are invaluable for predicting spectroscopic properties and exploring the conformational landscape of molecules. DFT calculations can predict vibrational frequencies (IR spectra) which, when compared with experimental data, help to confirm the structure of synthesized compounds. nih.gov For example, in a study of a terpyridine derivative, DFT calculations correctly identified the most stable transoid conformation, which corresponded to the crystal structure. redalyc.org

Theoretical calculations have also been used to interpret the electronic absorption spectra of molecules like theophylline, a related heterocyclic compound. rsc.org By calculating the vertical excitation energies, researchers can assign the observed absorption bands to specific electronic transitions. rsc.org Furthermore, computational studies can predict how these spectroscopic signatures change upon dimerization or interaction with solvent molecules. rsc.org In the context of metal complexes, computational models can explain ligand-selective photodissociation by analyzing the potential energy curves of excited states along specific bond coordinates. nih.gov

Table 2: Computationally Predicted Properties of Pyridine-Containing Molecules

Property Computational Method Finding Reference Compound
Conformational Stability DFT The transoid conformation is the most stable. 4-([2,2':6',2''-terpyridin]-4'-yl)phenol redalyc.org
Vibrational Spectra DFT Calculated frequencies match experimental IR spectra. Novel bioactive pyridine derivatives nih.gov
Electronic Transitions TD-DFT / CC2 Interpretation of UV-vis absorption spectra. Theophylline rsc.org

This table summarizes findings from computational studies on related molecular structures to illustrate the predictive power of these methods.

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a larger environment, such as in solution or interacting with a metal surface.

Molecular dynamics simulations can be used to model the adsorption and interaction of pyridine-containing ligands on metal surfaces. mdpi.com These simulations show how molecules orient themselves on the surface, revealing whether they adopt a parallel or vertical adsorption mode. mdpi.com Such orientations are crucial for understanding the formation of protective films in corrosion inhibition, for example. The interactions can be a combination of chemical bonding, through electron sharing or transfer with the metal's d-orbitals, and weaker van der Waals forces. mdpi.com

For metal complexes in solution, computational studies help in understanding the stability and structure of the coordination sphere. For example, EXAFS (Extended X-ray Absorption Fine Structure) experiments, complemented by theoretical calculations, can determine bond distances such as the Ru-N bond length in a ruthenium complex. nih.gov

The properties and reactivity of molecules can be significantly influenced by the solvent. Molecular simulations, particularly those using a quantum mechanics/molecular mechanics (QM/MM) approach, are powerful for studying these solvent effects. In a QM/MM simulation, the solute is treated with a high level of quantum theory, while the surrounding solvent molecules are treated with a more computationally efficient classical force field. mdpi.commiami.edu

Simulations can provide detailed information about the solvation structure, such as the arrangement of solvent molecules in the first solvation shell around the solute. mdpi.com They can also be used to calculate free energy barriers of reactions in different solvents, providing insights into how the solvent catalyzes or inhibits a reaction. arxiv.org For instance, simulations of the Menshutkin reaction have shown that polar solvents can significantly lower the reaction barrier compared to the gas phase. arxiv.org Implicit solvent models, like the Polarizable Continuum Model (PCM), are also used, though they may overestimate certain properties compared to models that include explicit solvent molecules. nih.govchemrxiv.org Studies have shown that even a small number of explicit solvent molecules can be sufficient to capture the essential solvent-induced effects on a molecule's electronic properties. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Catalytic Cycles

Transition State Searches and Energy Barrier Calculations

No specific studies detailing transition state searches or the calculation of energy barriers for reactions involving this compound were found in the reviewed literature. Such calculations are fundamental to understanding the kinetics and feasibility of chemical transformations.

Mechanistic Pathways of Functionalization and Degradation

While general principles of heterocyclic chemistry suggest potential pathways for functionalization and degradation, specific computational studies modeling these pathways for this compound are absent. The sulfinyl group, for example, can be a target for both oxidation and reduction, and the pyridine rings can undergo various electrophilic and nucleophilic substitution reactions. However, without computational modeling, the precise mechanisms and energetics of these processes remain unknown.

Computational Design and Screening of Novel this compound Architectures

The computational design and screening of novel molecules are crucial for the development of new materials and therapeutic agents. While there are numerous examples of in silico design for other pyridine-containing structures, specific research focused on creating and evaluating new architectures based on the this compound scaffold has not been reported.

Supramolecular Chemistry and Self Assembly Involving 4,4 Sulfinyldipyridine

Principles of Supramolecular Design Utilizing 4,4'-Sulfinyldipyridine

The versatility of this compound as a tecton, or building block, is further enhanced by the potential for coordination with metal centers through the nitrogen atoms of the pyridine (B92270) rings. This allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers with tunable properties. The angular nature of the sulfinyl linker, similar to sulfonyl groups, makes it a valuable component in the construction of diverse and complex metal-organic frameworks. researchgate.net

Non-Covalent Interactions (Hydrogen Bonding, π-Stacking) in this compound Assemblies

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound into ordered supramolecular structures. These interactions, though weaker than covalent bonds, collectively determine the conformation and packing of the molecules in the solid state.

Hydrogen Bonding: The nitrogen atoms in the pyridine rings of this compound are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as carboxylic acids or water molecules, robust hydrogen-bonded networks can be formed. These interactions play a significant role in directing the assembly of molecules into specific one-, two-, or three-dimensional arrangements. The formation of N—H···O and C—H···O hydrogen bonds, for instance, can generate layered structures in crystals.

π-Stacking: The aromatic pyridine rings of this compound are capable of engaging in π-π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent pyridine rings overlap. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, and they contribute significantly to the stability of the crystal lattice. In the crystal structure of a co-crystal of the closely related 4,4'-sulfonyldipyridine with 3-chlorobenzoic acid, the dihedral angle between the two pyridinyl rings is 102.14(4)°. researchgate.net This angular disposition influences how the rings can interact with neighboring molecules. Weak aromatic π–π stacking has been observed in related pyridine-containing crystal structures, with centroid-centroid separations around 3.89 Å. nih.gov

Interaction TypePotential Role in this compound Assemblies
Hydrogen Bonding Directional interactions leading to predictable network formation. The pyridine nitrogen atoms act as primary acceptors.
π-Stacking Stabilizing interactions between aromatic pyridine rings, influencing the packing density and electronic properties.
Dipole-Dipole Interactions involving the polar sulfinyl group, contributing to the overall stability of the assembly.
van der Waals Non-specific attractive forces that contribute to the cohesion of the molecular assembly.

Formation of Self-Assembled Architectures and Extended Networks

The interplay of coordination bonds and non-covalent interactions allows this compound to form a variety of self-assembled architectures, from discrete molecular complexes to extended one-, two-, and three-dimensional networks.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable geometry and coordination capabilities of this compound make it a promising ligand for crystal engineering. Its angular structure is particularly suited for the construction of porous materials like metal-organic frameworks (MOFs). In MOFs, metal ions or clusters act as nodes, and organic ligands like this compound serve as linkers to create extended, often porous, networks.

Angular-shaped molecules with a central sulfonyl group, which is structurally similar to the sulfinyl group, have been demonstrated to be versatile linkers in the construction of various MOFs. researchgate.net The use of such V-shaped linkers can lead to the formation of frameworks with interesting topologies and potential applications in gas storage, separation, and catalysis. While specific MOFs based solely on this compound are not extensively documented in the provided context, the principles of MOF design strongly suggest its suitability for such applications.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. The cavities or channels within supramolecular assemblies of this compound can potentially act as hosts for small guest molecules. The size, shape, and chemical nature of these cavities would be determined by the self-assembly of the this compound units.

Molecular recognition, the specific binding of a guest to a complementary host, is a key aspect of host-guest chemistry. The pyridine nitrogen atoms and the sulfinyl group of this compound could provide specific interaction sites for the recognition of particular guest molecules. This could be exploited in sensing applications, where the binding of a guest molecule leads to a detectable signal.

Dynamic Supramolecular Systems and Responsive Materials

Dynamic supramolecular systems are assemblies in which the components can reversibly associate and dissociate, allowing the system to respond to external stimuli such as changes in temperature, pH, or the presence of a chemical guest. The non-covalent nature of the interactions holding together assemblies of this compound makes them inherently suitable for the development of such dynamic systems.

For example, a change in pH could protonate or deprotonate the pyridine rings, altering their hydrogen bonding capabilities and potentially leading to a disassembly or rearrangement of the supramolecular structure. Similarly, the introduction of a strongly coordinating guest molecule could compete for the interaction sites, leading to a change in the assembly. These responsive properties are highly sought after for applications in areas such as controlled drug release, smart materials, and chemical sensing. While specific examples of dynamic systems based on this compound are not detailed in the provided search results, the fundamental properties of the molecule align with the principles required for the design of such materials.

Future Research Directions and Outlook for 4,4 Sulfinyldipyridine in Advanced Chemical Sciences

Prospects for Novel Synthetic Methodologies and Scalable Production

While foundational methods for the synthesis of diaryl sulfoxides are established, the development of more efficient, sustainable, and scalable routes to 4,4'-Sulfinyldipyridine remains a key area for future investigation. Current strategies often rely on the oxidation of the corresponding sulfide (B99878), 4,4'-thiodipyridine. Future research is anticipated to focus on several key areas to enhance the accessibility and utility of this compound.

Novel Synthetic Approaches: Future synthetic strategies are expected to move towards more direct and atom-economical methods. This could involve the development of novel coupling reactions that directly form the C-S-C linkage with the sulfoxide (B87167) moiety already in place, potentially using functionalized pyridine (B92270) precursors. Asymmetric oxidation of 4,4'-thiodipyridine will continue to be a major focus, with an emphasis on developing new chiral catalysts that can provide high enantioselectivity under mild conditions. researchgate.net The use of biocatalytic methods, employing engineered enzymes, could offer a highly selective and environmentally benign alternative to traditional chemical oxidants.

Scalable Production: For this compound to find widespread application, robust and scalable production methods are essential. nih.gov Research in this area will likely focus on the transition from batch to continuous flow processes. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for exothermic oxidation reactions. The development of solid-supported catalysts for the oxidation of 4,4'-thiodipyridine could simplify product purification and catalyst recycling, further enhancing the economic viability of large-scale production. researchgate.net

Synthetic Strategy Potential Advantages Research Focus
Asymmetric OxidationHigh enantiopurity of the resulting sulfoxide.Development of novel, highly selective chiral catalysts (metal-based and organocatalysts).
BiocatalysisEnvironmentally friendly, high selectivity.Engineering of enzymes for specific substrate recognition and turnover.
Flow ChemistryImproved safety, scalability, and process control.Optimization of reaction conditions and reactor design for continuous production.
Solid-Supported CatalystsEase of catalyst separation and recycling.Design of robust and highly active heterogeneous catalysts.

Advancements in Catalysis: New Reaction Discoveries and Enhanced Performance

The inherent chirality of the sulfoxide group and the presence of two Lewis basic pyridine nitrogen atoms make this compound an attractive ligand for asymmetric catalysis. nih.govresearchgate.net Future research is poised to unlock new catalytic applications and improve the performance of existing ones.

Asymmetric Catalysis: A primary focus will be the application of chiral, enantiopure this compound as a ligand in a wide range of metal-catalyzed asymmetric reactions. chemrxiv.org This includes but is not limited to, allylic alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The bidentate coordination of the pyridine rings to a metal center, with the chiral sulfoxide group positioned to influence the steric and electronic environment of the catalytic site, could lead to high levels of enantioselectivity.

New Reaction Discoveries: The unique electronic properties of the this compound ligand may enable the discovery of new catalytic transformations. For instance, its ability to stabilize high-oxidation-state metal centers could be exploited in novel oxidative catalysis. Furthermore, the sulfoxide oxygen atom itself could participate in catalysis, either as a coordinating site or as a proton shuttle, opening up new mechanistic pathways.

Catalytic Application Potential Role of this compound Anticipated Outcome
Asymmetric Allylic AlkylationChiral ligand to induce enantioselectivity.Synthesis of enantioenriched allylic compounds.
Asymmetric Aldol ReactionsFormation of chiral metal enolates.Enantioselective synthesis of β-hydroxy carbonyl compounds.
Oxidative CatalysisStabilization of high-valent metal species.Development of new and efficient oxidation reactions.
Tandem CatalysisBifunctional ligand for sequential reactions.Streamlined synthesis of complex molecules in one pot.

Integration into Multifunctional Materials for Advanced Applications

The rigid, V-shaped geometry of this compound, along with its hydrogen-bonding capabilities, makes it an excellent building block for the construction of supramolecular assemblies and advanced materials. ias.ac.inamercrystalassn.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: A significant area of future research will be the incorporation of this compound as a linker in the synthesis of novel MOFs and coordination polymers. researchgate.netnih.govrsc.org The directional-bonding preferences of the pyridine nitrogen atoms can be used to control the dimensionality and topology of the resulting frameworks. The sulfoxide group can be used to introduce chirality into the framework and to create specific binding sites for guest molecules. Such materials could find applications in gas separation, enantioselective separations, and heterogeneous catalysis. scitepress.orgrsc.org

Supramolecular Chemistry and Crystal Engineering: The ability of the sulfoxide group to act as both a hydrogen-bond donor and acceptor, in concert with the pyridine nitrogen atoms, will be exploited in the design of complex supramolecular architectures. rsc.orguiowa.edunih.gov This could lead to the development of novel liquid crystals, gels, and other soft materials with tunable properties. The self-assembly of this compound with other functional molecules could also lead to the creation of multicomponent crystals with interesting photophysical or electronic properties. mdpi.commdpi.com

Material Type Role of this compound Potential Applications
Metal-Organic Frameworks (MOFs)Chiral and functional linker.Enantioselective separations, gas storage, catalysis.
Coordination PolymersBridging ligand to control dimensionality.Luminescent sensors, magnetic materials.
Liquid CrystalsMolecular building block with defined shape.Display technologies, optical switches.
OrganogelsGelator through supramolecular interactions.Drug delivery, stimuli-responsive materials.

Interdisciplinary Research Avenues and Untapped Potential of this compound Systems

The unique combination of properties inherent to this compound opens the door to a wide range of interdisciplinary research applications, bridging chemistry with biology, medicine, and materials science.

Biomedical Imaging and Drug Delivery: The ability of pyridine derivatives to coordinate with metal ions is a key feature that can be exploited in biomedical imaging. nih.govresearchgate.net Complexes of this compound with radioactive metal isotopes could be developed as novel imaging agents for techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Furthermore, the compound could be incorporated into drug delivery systems, where its ability to interact with biological targets and its potential for stimuli-responsive behavior could be utilized for targeted drug release. nih.govrsc.org

Computational Studies: Computational chemistry will play a crucial role in guiding the future development of this compound chemistry. olemiss.edumdpi.comresearchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. researchgate.net This will enable the rational design of new catalysts and materials with tailored properties and provide a deeper understanding of the mechanisms underlying their function.

Q & A

What are the optimal synthetic routes for 4,4'-Sulfinyldipyridine, and how can purity be assessed?

Synthesis of this compound often involves coupling reactions or oxidation of precursor compounds like 4,4'-dithiodipyridine. Hydrothermal methods, as demonstrated in the synthesis of nickel coordination polymers using 4,4′-bipyridine derivatives, can be adapted for controlled oxidation to introduce the sulfinyl group . Purity assessment typically employs high-performance liquid chromatography (HPLC) with analytical standards (e.g., ≥98% purity criteria) and spectroscopic techniques like NMR to confirm structural integrity . For precise quantification, elemental analysis and mass spectrometry (MS) are recommended .

Which advanced characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and bond lengths, as shown in studies of nickel coordination polymers .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., S=O stretching vibrations).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for coordination compounds .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify electronic environments and confirm sulfinyl group incorporation .
    Cross-validation using multiple methods is essential to address discrepancies in data interpretation .

How should researchers handle contradictions in experimental data during structural analysis?

Contradictions may arise from impurities, crystallographic disorder, or instrumental limitations. Strategies include:

  • Statistical analysis : Use ANOVA or regression models to identify outliers .
  • Replication : Repeat experiments under standardized conditions to confirm reproducibility .
  • Cross-technique validation : Combine SCXRD with spectroscopic data to resolve ambiguities, as seen in studies of bipyridine-based coordination polymers . Document uncertainties explicitly in methodology sections .

What are the emerging applications of this compound in materials science?

This compound serves as a ligand in coordination polymers and metal-organic frameworks (MOFs). For example, 4,4′-bipyridine derivatives form tri-nuclear nickel complexes with magnetic properties, suggesting potential for sulfinyldipyridine in designing stimuli-responsive materials . Its sulfinyl group may enhance redox activity, making it suitable for catalytic or electronic applications. Research should focus on ligand-metal interaction studies and property optimization .

What safety protocols are critical when synthesizing this compound?

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as recommended for pyridine derivatives .
  • Intermediate handling : Monitor reactive intermediates (e.g., disulfides) that may release toxic gases. Follow OSHA/GHS guidelines for storage and disposal .
  • Emergency procedures : Immediate decontamination with water and medical consultation for exposure, as outlined in safety data sheets .

How can researchers ensure reproducibility in studies involving this compound?

  • Detailed documentation : Report exact reaction conditions (e.g., temperature, solvent ratios) to enable replication .
  • Data transparency : Include raw data in appendices and processed data in main text, adhering to IUPAC guidelines .
  • Peer validation : Collaborate with independent labs to verify results, addressing common pitfalls like solvent impurities or inconsistent oxidation states .

What statistical methods are recommended for analyzing experimental data on this compound?

  • Design of Experiments (DoE) : Optimize reaction parameters using factorial designs to minimize trial runs .
  • Error analysis : Calculate standard deviations and confidence intervals for repeated measurements .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural properties with functional outcomes .

How should a research question on this compound be structured for clarity and depth?

Formulate questions that specify variables and outcomes, e.g., "How does the sulfinyl group in this compound influence the magnetic properties of nickel coordination polymers compared to 4,4′-bipyridine?" Include:

  • Independent variables : Ligand structure, metal ions.
  • Dependent variables : Magnetic susceptibility, thermal stability.
  • Methodology : SCXRD, SQUID magnetometry .
    This aligns with guidelines for hypothesis-driven research .

What are the best practices for presenting data in publications on this compound?

  • Visualization : Use tables to compare synthesis yields, spectroscopic peaks, or magnetic properties .
  • Graphs : Plot TGA curves or magnetic susceptibility vs. temperature for trend analysis .
  • Supplemental information : Provide crystallographic data (CIF files) and raw spectral scans in repositories .

How can computational modeling complement experimental studies of this compound?

While not explicitly covered in the evidence, extrapolating from coordination polymer studies:

  • Density Functional Theory (DFT) : Predict electronic structures and ligand-metal binding energies.
  • Molecular dynamics : Simulate solvent effects on crystallization.
    Validate computational results with experimental SCXRD and spectroscopic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.